
SB-267268
Descripción general
Descripción
SB-267268 es un antagonista selectivo y no peptídico de las integrinas alfa(v)beta3 y alfa(v)beta5. Las integrinas son receptores transmembrana que facilitan la adhesión célula-matriz extracelular. This compound ha demostrado un potencial significativo en la reducción de la angiogénesis y la expresión del factor de crecimiento endotelial vascular, lo que lo convierte en un compuesto prometedor para diversas aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de SB-267268 implica múltiples pasos, incluida la formación de una plantilla de 2-benzazepina. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está fácilmente disponible en la literatura pública .
Métodos de producción industrial: Típicamente, estos compuestos se producen en condiciones estrictas para garantizar una alta pureza y rendimiento, a menudo involucrando equipos y reactivos especializados .
Análisis De Reacciones Químicas
Tipos de reacciones: SB-267268 principalmente experimenta reacciones de unión con las integrinas alfa(v)beta3 y alfa(v)beta5. No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .
Reactivos y condiciones comunes: El compuesto se usa a menudo en ensayos de unión a receptores donde exhibe una potencia nanomolar. Los reactivos comunes incluyen proteínas de matriz que contienen RGD y vitronectina, que facilitan la unión de this compound a las integrinas .
Principales productos formados: El principal producto formado a partir de la interacción de this compound con las integrinas es un complejo estable que inhibe la función de las integrinas, lo que reduce la angiogénesis y la expresión del factor de crecimiento endotelial vascular .
Aplicaciones Científicas De Investigación
SB-267268 is a nonpeptidic antagonist of αvβ3 and αvβ5 integrins . Research indicates that it can reduce angiogenesis and alter the expression of vascular endothelial growth factor (VEGF) . Integrins are cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions .
Scientific Research Applications
- Retinopathy of Prematurity (ROP): this compound has been studied for its effects on retinal angiogenesis in mice with ROP . In a study, this compound reduced pathological angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams . The study also found that VEGF and its second receptor were upregulated in the inner retina of ROP mice, but reduced with this compound . These findings suggest that this compound may be a suitable anti-angiogenic therapy for ischemic retinal pathologies .
- Anti-integrin Therapy for Retinovascular Diseases: this compound is considered a preclinical candidate in anti-integrin therapy for retinovascular diseases . In vitro studies have shown this compound to be highly selective in binding to αvβ3 and αvβ5 receptors compared to other integrins . Preclinical studies suggest it can decrease retinal permeability, angiogenesis, and/or choroidal neovascularization (CNV) .
Data Table
Compound | Target Integrin Receptor(s) | Indication | Trial Stage | Status |
---|---|---|---|---|
This compound | αvβ3, αvβ5 | ROP | Preclinical | In research |
Case Studies
- Murine Model of Retinopathy of Prematurity (ROP): In a study using C57BL/6 mice, this compound was administered to ROP mice (60 mg/kg bi-daily, i.p.) between postnatal day (P)12 and P17 . The results showed that this compound reduced pathologic angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams .
- In vitro studies: this compound is found to be 1000-fold selective in binding to αvβ3 and αvβ5 receptors compared to other integrins αIIbβ3, α5β1, and α3β1 .
Mecanismo De Acción
SB-267268 ejerce sus efectos uniéndose selectivamente a las integrinas alfa(v)beta3 y alfa(v)beta5. Esta unión inhibe la unión de estas integrinas a los componentes de la matriz extracelular, lo que reduce la migración celular, la invasión y la angiogénesis. La inhibición de las integrinas también conduce a una disminución de la expresión del factor de crecimiento endotelial vascular, contribuyendo aún más a sus efectos antiangiogénicos .
Comparación Con Compuestos Similares
Compuestos similares:
- Cilengitide: Otro antagonista de integrinas que se dirige a las integrinas alfa(v)beta3 y alfa(v)beta5.
- Tirofiban: Un antagonista no peptídico de la integrina alfa(IIb)beta3, utilizado como agente antiplaquetario.
- Eptifibatide: Un heptapéptido cíclico que inhibe la integrina alfa(IIb)beta3.
Singularidad: SB-267268 es único debido a su naturaleza no peptídica y su alta selectividad para las integrinas alfa(v)beta3 y alfa(v)beta5. Su potencia nanomolar y su capacidad para reducir la angiogénesis y la expresión del factor de crecimiento endotelial vascular lo convierten en un compuesto valioso para la investigación terapéutica .
Actividad Biológica
SB-267268 is a nonpeptidic antagonist targeting the integrins αvβ3 and αvβ5, which are critical in various biological processes, including angiogenesis and cellular migration. This compound has garnered attention for its potential therapeutic applications, particularly in the context of ocular diseases and other ischemic conditions.
This compound functions primarily by inhibiting the binding of integrins αvβ3 and αvβ5 to their ligands, which plays a significant role in angiogenesis. The inhibition of these integrins leads to a reduction in vascular endothelial growth factor (VEGF) expression and its receptor VEGFR-2, thereby mitigating pathological angiogenesis without affecting normal developmental angiogenesis.
Key Research Findings
- Reduction of Angiogenesis : In a study involving a murine model of retinopathy of prematurity (ROP), this compound was shown to reduce pathological angiogenesis by approximately 50% without impacting normal retinal development. This was evidenced by decreased blood vessel profiles in treated mice compared to controls .
- VEGF Expression : The administration of this compound resulted in a significant downregulation of VEGF and VEGFR-2 mRNA levels in the inner retina of ROP mice, indicating its effectiveness in modulating angiogenic signaling pathways .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited nanomolar potency against human, monkey, and murine αvβ3 and αvβ5 integrins. It inhibited the attachment of αvβ3-transfected cells to RGD-containing matrix proteins and reduced smooth muscle cell migration mediated by vitronectin .
Case Study 1: Retinopathy of Prematurity
- Objective : To evaluate the effect of this compound on retinal angiogenesis in ROP.
- Methodology : Mice were exposed to hyperoxia followed by normoxia to induce ROP. This compound was administered intraperitoneally at a dose of 60 mg/kg bi-daily.
- Results : The treatment group showed a 50% reduction in pathological blood vessel formation compared to controls, with significant decreases in VEGF expression noted .
Data Summary
Parameter | Control | This compound Treatment | Effect |
---|---|---|---|
Pathological Angiogenesis | High | Low | 50% reduction |
VEGF mRNA Expression | High | Low | Significant downregulation |
Developmental Angiogenesis | Normal | Normal | No impact |
Propiedades
IUPAC Name |
2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDGZHKJXXVONO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205678-26-8 | |
Record name | SB-267268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-267268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.